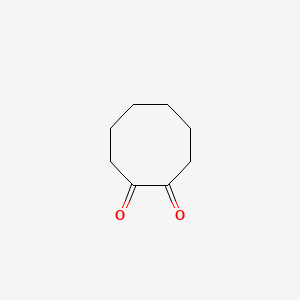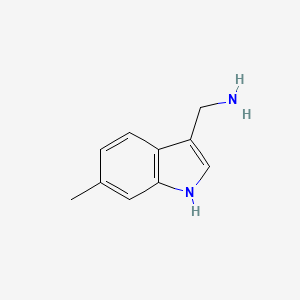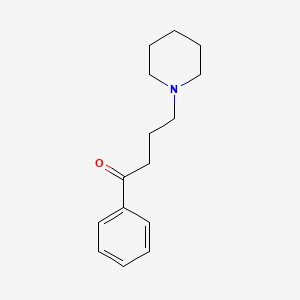
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine is a chiral piperidine derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and synthetic applications. The presence of the N-Boc (tert-butoxycarbonyl) protecting group further enhances its utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine typically involves several steps, starting from commercially available starting materials. One common method involves the enantioselective synthesis using a lipase-mediated resolution protocol. This method describes the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine, followed by ring-closing metathesis (RCM) via SN2 displacement reactions . Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) provides the desired enantiomer in excellent enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The N-Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-4-Methyl-3-hexanol: This compound is a pheromone of the ant Tetramorium impurum and shares similar stereochemistry.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound has shown higher antibacterial activity and is used in the synthesis of biologically active molecules.
Uniqueness
(3R,4S)-3-Methyl-4-Methoxyl-N-bocpiperidine is unique due to its specific stereochemistry and the presence of the N-Boc protecting group. These features enhance its stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl (3R,4S)-4-methoxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9-8-13(7-6-10(9)15-5)11(14)16-12(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 |
Clave InChI |
VXQSHEYOZVLRDD-ZJUUUORDSA-N |
SMILES isomérico |
C[C@@H]1CN(CC[C@@H]1OC)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CCC1OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(3-Bromo-2-methylbenzoyl)-1-piperazinyl]ethanol](/img/structure/B8753543.png)







